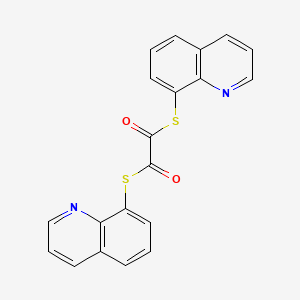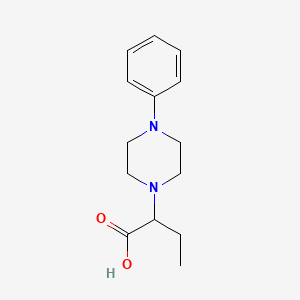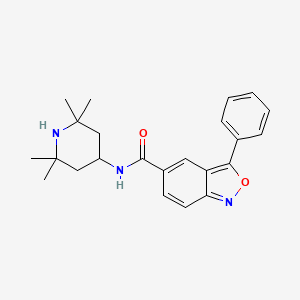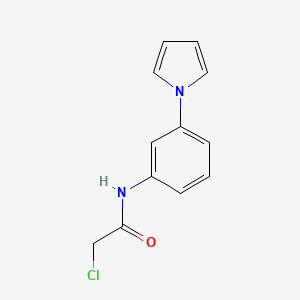![molecular formula C15H22N2O2S B7464085 N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7464085.png)
N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in humans and non-human primates. Despite its toxicity, MPTP has been a valuable tool for studying the mechanisms of Parkinson's disease and developing new treatments for this debilitating condition.
Mecanismo De Acción
N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This ultimately leads to the death of dopaminergic neurons.
Biochemical and Physiological Effects
This compound selectively damages dopaminergic neurons in the brain, leading to a loss of dopamine and the development of Parkinson's disease-like symptoms. These symptoms include tremors, rigidity, and bradykinesia. This compound has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has several advantages for laboratory experiments. It is a potent and selective neurotoxin that can be used to model Parkinson's disease in animals. It has also been used to develop new treatments for Parkinson's disease, such as deep brain stimulation and gene therapy. However, this compound is highly toxic and must be handled with care. It can also be difficult to administer in precise doses, which can affect the reproducibility of experiments.
Direcciones Futuras
There are several future directions for research on N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms of this compound toxicity. Another area of interest is the use of this compound in combination with other neurotoxins to model more complex neurodegenerative diseases. Finally, there is a need for further research on the long-term effects of this compound exposure and its potential role in the development of Parkinson's disease in humans.
Métodos De Síntesis
N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 3-chloropropylamine with morpholine to produce N-(3-morpholinopropyl)amine. This intermediate is then reacted with 2-thiophenecarboxylic acid to produce N-(3-morpholinopropyl)-2-thiophenecarboxamide. Finally, this compound is cyclized using trifluoroacetic acid to produce this compound.
Aplicaciones Científicas De Investigación
N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has been widely used in scientific research to study the mechanisms of Parkinson's disease. This compound selectively damages dopaminergic neurons in the brain, leading to a loss of dopamine and the development of Parkinson's disease-like symptoms. This makes this compound an ideal tool for studying the pathophysiology of Parkinson's disease and developing new treatments for this condition.
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-15(14-11-12-3-1-4-13(12)20-14)16-5-2-6-17-7-9-19-10-8-17/h11H,1-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHPYCJUGSFQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (Z)-2-cyano-3-[4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]prop-2-enoate](/img/structure/B7464003.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B7464015.png)
![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide](/img/structure/B7464017.png)
![Methyl 2-[1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,5-dioxoimidazolidin-4-yl]acetate](/img/structure/B7464025.png)


![2-[(4-methylphenyl)sulfonylamino]-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B7464065.png)

![[1,1,1,3,3,3-Hexafluoro-2-[4-[(4-methoxybenzoyl)amino]phenyl]propan-2-yl] 4-fluorobenzoate](/img/structure/B7464069.png)
![Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate](/img/structure/B7464070.png)
![7-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B7464072.png)
![N-methyl-5-[(tetrazolo[1,5-b]pyridazin-6-ylamino)methyl]thiophene-2-sulfonamide](/img/structure/B7464077.png)

